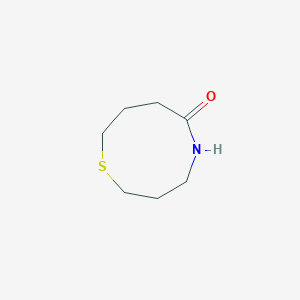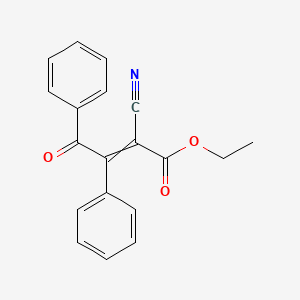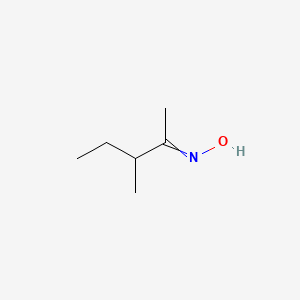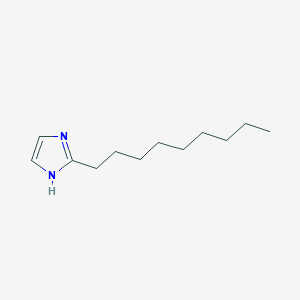
1,5-Thiazonan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Thiazonan-6-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Thiazonan-6-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of 4-oxocarboxylic acids with hydroxylamine can lead to the formation of oxazinones, which can then be further modified to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process is designed to be scalable and cost-effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Thiazonan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,5-Thiazonan-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-Thiazonan-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,5-Thiazonan-6-one include other heterocyclic compounds containing sulfur and nitrogen, such as thiazolidines and thiazines .
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
53579-96-7 |
|---|---|
Fórmula molecular |
C7H13NOS |
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
1,5-thiazonan-6-one |
InChI |
InChI=1S/C7H13NOS/c9-7-3-1-5-10-6-2-4-8-7/h1-6H2,(H,8,9) |
Clave InChI |
YKDAUGPEJZVQLN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)



![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)


